molecular formula C7H9NO2 B3273267 6-Methoxy-2-methylpyridin-3-ol CAS No. 58498-60-5

6-Methoxy-2-methylpyridin-3-ol

Cat. No. B3273267
CAS RN: 58498-60-5
M. Wt: 139.15
InChI Key: MUZUUJMRYOHILI-UHFFFAOYSA-N
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Patent
US08173821B2

Procedure details

Add hydrogen peroxide (7.69 mL, 89.8 mmol) to a stirred mixture of 2-methoxy-6-methyl-5-pyridylboronic acid (5.0 g, 30 mmol) in dichloromethane (100 mL) kept under nitrogen at room temperature. Stir overnight at ambient temperature, add water and extract the mixture with dichloromethane. Combine the organic phases, dry (MgSO4), filter and concentrate to afford 2.6 g (62%) of the title compound. MS (m/z)=140 [M+1]
Quantity
7.69 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8](B(O)O)=[C:7]([CH3:14])[N:6]=1.O>ClCCl>[CH3:3][O:4][C:5]1[N:6]=[C:7]([CH3:14])[C:8]([OH:1])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
7.69 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=NC(=C(C=C1)B(O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept under nitrogen at room temperature
EXTRACTION
Type
EXTRACTION
Details
extract the mixture with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C(=N1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.